molecular formula C12H17FO2 B2783111 Methyl 3-fluoroadamantane-1-carboxylate CAS No. 1426-93-3

Methyl 3-fluoroadamantane-1-carboxylate

Cat. No. B2783111
CAS RN: 1426-93-3
M. Wt: 212.264
InChI Key: NDUXXEMJCBWDIQ-UHFFFAOYSA-N
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Description

“Methyl 3-fluoroadamantane-1-carboxylate” is a chemical compound with the CAS Number: 1426-93-3 . It has a molecular weight of 212.26 . The IUPAC name for this compound is methyl 3-fluoro-1-adamantanecarboxylate .


Molecular Structure Analysis

The Inchi Code for “Methyl 3-fluoroadamantane-1-carboxylate” is 1S/C12H17FO2/c1-15-10 (14)11-3-8-2-9 (4-11)6-12 (13,5-8)7-11/h8-9H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-fluoroadamantane-1-carboxylate” were not found, it’s known that adamantane derivatives undergo a wide range of radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical And Chemical Properties Analysis

“Methyl 3-fluoroadamantane-1-carboxylate” has a molecular weight of 212.26 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Derivatization

Methyl 3-fluoroadamantane-1-carboxylate serves as a building block for synthesizing various compounds. Enantiomerically pure versions of this compound were obtained and used to create new optically active adamantane compounds by substituting the fluorine atom with a phenyl group. This process demonstrates the compound's potential as a versatile precursor in synthesizing optically active substances (Aoyama & Hara, 2013).

Electrochemical Synthesis

In a notable study, methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for synthesizing 1-amino-3,5,7-trifluoroadamantane, was synthesized electrochemically from methyl adamantane-1-caroxylate. This method showcases the compound's role in creating medically significant adamantane derivatives (Monoi & Hara, 2012).

Investigation of Bridgehead Fluorine Substitution

Research on functionalized adamantanes has highlighted the impact of bridgehead fluorine substitution on adamantane's solution- and solid-state properties. The preparation of fluoroadamantane acids and amines, including fully fluorinated 3,5,7-trifluoroadamantane-1-carboxylic acid, was described, revealing significant insights into the structural and physicochemical modifications induced by fluorination (Jasys et al., 2000).

Facile Synthesis of Derivatives

The facile synthesis of 1-fluoro-3-(trifluoromethyl)adamantane, based on the fluorination of 3-hydroxyadamantane-1-carboxylic acid, showcases the compound's utility in creating diverse (trifluoromethyl)adamantane derivatives with various functional groups, indicating its versatility in organic synthesis (Zhyhadlo et al., 2017).

properties

IUPAC Name

methyl 3-fluoroadamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUXXEMJCBWDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoroadamantane-1-carboxylate

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